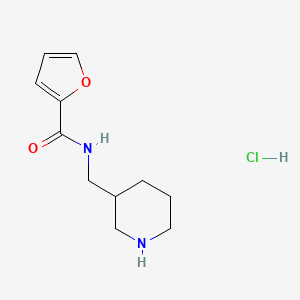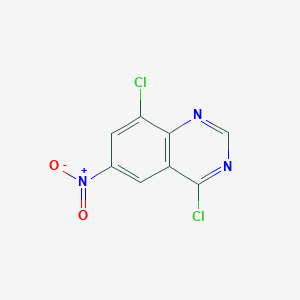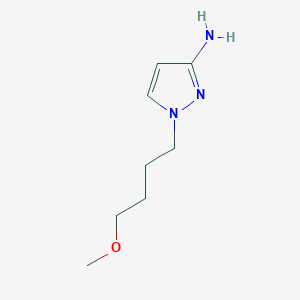![molecular formula C9H13N3O B1434945 2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1159882-54-8](/img/structure/B1434945.png)
2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Vue d'ensemble
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .
Synthesis Analysis
The synthesis of pyrimidines can be accomplished through various methods. For instance, one method involves the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The structure of pyrimidines allows for a wide range of substitutions and derivatizations .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, they can react with α-methyl or α-methylene ketones in the presence of palladium (II) acetate and triphenylphosphine to form various pyrimidine derivatives .Physical And Chemical Properties Analysis
Pyrimidines are solid at room temperature . They are part of many naturally occurring molecules such as hormones, antibiotics, and caffeine .Applications De Recherche Scientifique
Anticancer Activity
Pyrimidine derivatives have been studied for their anticancer properties. They can lead to cell death by apoptosis as they inhibit enzymes like CDK that are crucial for cell division .
Photochemical Synthesis
Pyrano[2,3-d]pyrimidine scaffolds can be synthesized using green tandem methods that are metal-free. This process is important for creating compounds with potential therapeutic applications .
Medicinal Chemistry
Pyrido[2,3-d]pyrimidines have been synthesized via condensation techniques and pyridine annelation reactions. These compounds have potential uses in medicinal chemistry for developing new drugs .
Drug Discovery
Pyrimidines impact drug discovery in areas such as anti-infectives, immunology, neurological disorders, chronic pain, and diabetes mellitus. The versatility of pyrimidines makes them valuable in therapeutic research .
Immunology and Immuno-Oncology
Pyrimidine-based drugs play a role in immunological research and immuno-oncology, providing insights into immune responses and cancer treatment strategies .
Neurological Disorders and Chronic Pain
Research into pyrimidine derivatives extends to neurological disorders and chronic pain management, offering potential pathways for treatment .
Mécanisme D'action
Target of Action
Pyrido[2,3-d]pyrimidines, a closely related class of compounds, have been reported to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Pyrido[2,3-d]pyrimidines are known to interact with their targets and inhibit their activity, thereby affecting cellular processes .
Biochemical Pathways
Pyrido[2,3-d]pyrimidines are known to affect various pathways, including those involving the targets mentioned above . These pathways play crucial roles in cell proliferation, survival, and other vital cellular functions .
Pharmacokinetics
The synthesis of a similar compound, 2-(chloromethyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3н)-ones, has been reported .
Result of Action
Pyrido[2,3-d]pyrimidines have been reported to exhibit a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Action Environment
The environment can significantly impact the effectiveness of similar compounds, and this is an important consideration in drug design and development .
Safety and Hazards
Orientations Futures
Research on pyrimidines and their derivatives is ongoing, with a focus on developing more potent and efficacious drugs for various diseases, including cancer . The structure-activity relationships of numerous pyrimidines are being studied in detail to guide the synthesis of novel pyrimidine analogs .
Propriétés
IUPAC Name |
2-(methoxymethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-13-6-9-11-5-7-4-10-3-2-8(7)12-9/h5,10H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQXVOVMAFZVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C2CNCCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | |
CAS RN |
1159882-54-8 | |
| Record name | 2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethoxy-8-azabicyclo[3.2.1]octane](/img/structure/B1434866.png)










![3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B1434883.png)
![N-cyclopropyl-4-[7-[(3-hydroxy-3-methylcyclobutyl)methylamino]-5-pyridin-3-yloxypyrazolo[1,5-a]pyrimidin-3-yl]-2-methylbenzamide](/img/structure/B1434885.png)